2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Overview
Description
The compound “2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive compounds . It also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group. The presence of a 4-methylpiperazine moiety suggests that this compound may have interesting biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar structures such as 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid have been synthesized through various methods . For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been used to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a bicyclo[2.2.1]heptane core, which is a type of cycloalkane with two three-membered rings . Attached to this core is a 4-methylpiperazine group, which is a type of piperazine with a methyl group at the 4-position . Finally, the compound contains a carboxylic acid group, which is a common functional group in organic chemistry .
Scientific Research Applications
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Organic & Biomolecular Chemistry
- Application : An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
- Method : This method allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
- Results : The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
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ChemSpider Database
- Application : Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a compound listed in the ChemSpider database .
- Method : The compound can be identified and analyzed using various chemical databases and tools .
- Results : The molecular formula of the compound is C9H12O4, with an average mass of 184.189 Da and a monoisotopic mass of 184.073563 Da .
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Protein Crystallography
- Application : The bicyclo[2.2.1]heptane structure is used in the study of protein structures .
- Method : The crystal structure of AmpC beta-lactamase was studied in complex with a fragment containing the bicyclo[2.2.1]heptane structure .
- Results : The study provided valuable insights into the interaction of the bicyclo[2.2.1]heptane structure with the protein, which could be useful in drug design .
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Organic Synthesis
- Application : The bicyclo[2.2.1]heptane structure is used in the synthesis of various organic compounds .
- Method : The synthesis involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
- Results : This method allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
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Drug Design
- Application : The bicyclo[2.2.1]heptane structure is used in the design of drug candidates .
- Method : The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
- Results : This approach is highly desirable for relevant drug discovery .
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Chemical Database Analysis
- Application : The bicyclo[2.2.1]heptane structure is used in the analysis of chemical databases .
- Method : The compound can be identified and analyzed using various chemical databases and tools .
- Results : The molecular formula of the compound is C9H12O4, with an average mass of 184.189 Da and a monoisotopic mass of 184.073563 Da .
-
Organic Synthesis
- Application : The bicyclo[2.2.1]heptane structure is used in the synthesis of various organic compounds .
- Method : The synthesis involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
- Results : This method allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
-
Drug Design
- Application : The bicyclo[2.2.1]heptane structure is used in the design of drug candidates .
- Method : The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
- Results : This approach is highly desirable for relevant drug discovery .
-
Chemical Database Analysis
- Application : The bicyclo[2.2.1]heptane structure is used in the analysis of chemical databases .
- Method : The compound can be identified and analyzed using various chemical databases and tools .
- Results : The molecular formula of the compound is C9H12O4, with an average mass of 184.189 Da and a monoisotopic mass of 184.073563 Da .
properties
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQMLSGOTNKJKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
LB-100 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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